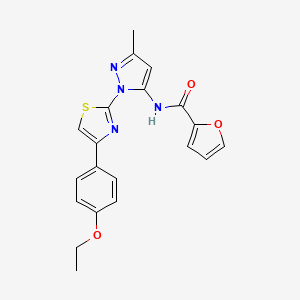

N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide

Description

N-(1-(4-(4-Ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at position 3 and a 4-(4-ethoxyphenyl)thiazol-2-yl moiety at position 1. The pyrazole nitrogen at position 5 is further functionalized with a furan-2-carboxamide group. This structure combines key pharmacophores: thiazole (known for antimicrobial and antiviral properties), pyrazole (common in agrochemicals and pharmaceuticals), and furan (implicated in bioactivity modulation).

Properties

IUPAC Name |

N-[2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O3S/c1-3-26-15-8-6-14(7-9-15)16-12-28-20(21-16)24-18(11-13(2)23-24)22-19(25)17-5-4-10-27-17/h4-12H,3H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCDWKIKJVDZGLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities. They have been associated with antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.

Mode of Action

Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently. These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems.

Biochemical Pathways

Thiazole derivatives have been known to interact with various biochemical pathways, leading to a variety of biological effects.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes.

Biological Activity

N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound integrates multiple functional groups, including thiazole, pyrazole, and furan moieties, which may contribute to its pharmacological properties.

Chemical Structure and Synthesis

The molecular formula of this compound is , with a molecular weight of approximately 342.41 g/mol. Its synthesis typically involves multi-step organic reactions, including:

- Formation of the Thiazole Ring : This may involve reacting 4-ethoxyphenyl isothiocyanate with α-haloketones under basic conditions.

- Formation of the Pyrazole Ring : Synthesized by reacting hydrazine derivatives with β-diketones or β-ketoesters.

- Coupling Reactions : Final steps often include coupling intermediates with furan and carboxamide groups to yield the target compound.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, pyrazole derivatives have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 | 3.79 |

| Compound B | SF-268 | 12.50 |

| Compound C | NCI-H460 | 42.30 |

These findings suggest that this compound may similarly inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Anti-inflammatory Activity

The compound is also being investigated for its anti-inflammatory properties. It is hypothesized to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. For example, a related pyrazole derivative showed significant anti-inflammatory effects with an IC50 value of 0.07 µM against COX enzymes, indicating potential therapeutic applications in treating inflammatory diseases.

Antioxidant Activity

Another area of interest is the antioxidant activity of this compound. Antioxidants are crucial for neutralizing free radicals and reducing oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders. Preliminary studies have indicated that similar heterocyclic compounds can exhibit substantial antioxidant properties, making them candidates for further investigation.

The biological effects of this compound are likely mediated through interactions with specific molecular targets such as enzymes and receptors involved in cancer progression and inflammation. The compound may modulate signaling pathways associated with cell proliferation and survival.

Case Studies

Recent studies have highlighted the potential of pyrazole derivatives in clinical settings:

- Study on MCF7 Cell Line : A derivative exhibited an IC50 value of 0.01 µM, demonstrating potent cytotoxicity compared to standard chemotherapeutics.

- In Vivo Anti-inflammatory Study : Another derivative was shown to significantly reduce inflammation in animal models, supporting its potential use in therapeutic applications.

Comparison with Similar Compounds

Pyrazole-Thiazole Hybrids

Compounds 3a–3p () share structural motifs with the target compound but differ in substituents. Key comparisons include:

Key Observations :

- Substituent Effects on Physicochemical Properties : Electron-withdrawing groups (e.g., chloro in 3a–3e) correlate with higher melting points compared to electron-donating groups (e.g., ethoxy in the target compound).

- Bioactivity Implications : The 4-ethoxyphenyl group in the target compound may enhance lipophilicity and membrane permeability compared to chlorophenyl or fluorophenyl groups in 3b/3d .

Furan-2-Carboxamide Derivatives

highlights "N-[4-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-2-oxoethoxy]phenyl]furan-2-carboxamide" as a high-scoring antiviral candidate in docking studies targeting viral DNA polymerase. Unlike this compound, the target lacks a sulfonylpiperazine moiety but retains the furan-2-carboxamide group.

Thiazole-Based Fungicides

describes thiazole derivatives (e.g., 1-(4-(4-(5-phenyl-4,5-dihydroisoxazol-3-yl)thiazol-2-yl)piperidin-1-yl)-ethan-1-one) as fungicides. The target compound’s 4-ethoxyphenyl-thiazole group may mimic the dihydroisoxazole-thiazole scaffold, but the absence of a piperidine ring could limit fungicidal activity.

Computational and Spectroscopic Insights

For analogs like 3a–3p, NMR shifts (e.g., δ 8.12 ppm for pyrazole protons) and IR bands (e.g., 1636 cm⁻¹ for carbonyl groups) align with thiazole-pyrazole conjugation . The target compound’s furan carbonyl is expected to resonate near δ 160–170 ppm in ¹³C-NMR, similar to compound 3a .

Q & A

Basic: What are the key synthetic methodologies for preparing N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide?

Answer:

The synthesis of this compound involves multi-step heterocyclic coupling reactions:

Thiazole Formation : The 4-(4-ethoxyphenyl)thiazole intermediate is synthesized via Hantzsch thiazole synthesis, combining thiourea derivatives with α-halo ketones under reflux in ethanol .

Pyrazole Functionalization : The 3-methyl-1H-pyrazole core is constructed using cyclocondensation of hydrazines with β-keto esters. Substituents are introduced via nucleophilic aromatic substitution .

Carboxamide Coupling : Furan-2-carboxamide is attached to the pyrazole ring using EDCI/HOBt-mediated amide bond formation in anhydrous DMF .

Purification : Final purification employs column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol/water mixtures .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

Key characterization methods include:

- 1H/13C NMR : Recorded in DMSO-d6 at 400/100 MHz to confirm substituent integration and coupling patterns (e.g., thiazole C-H at δ 7.5–8.2 ppm, pyrazole methyl at δ 2.1–2.3 ppm) .

- IR Spectroscopy : Peaks at 1660–1680 cm⁻¹ (amide C=O) and 1250–1270 cm⁻¹ (thiazole C-S) validate functional groups .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns .

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages are verified to ±0.3% deviation .

Advanced: How can computational methods optimize the synthesis of this compound?

Answer:

Reaction optimization leverages:

- Quantum Chemical Calculations : Density Functional Theory (DFT) predicts transition states and intermediates for cyclization steps, reducing trial-and-error approaches .

- Machine Learning : ICReDD’s pipelines analyze reaction databases to prioritize solvent systems (e.g., DMF vs. acetonitrile) and catalysts (e.g., p-toluenesulfonic acid) for higher yields .

- Kinetic Modeling : Simulations identify rate-limiting steps (e.g., amide coupling) and recommend temperature/pH adjustments .

Advanced: How is single-crystal X-ray diffraction (SC-XRD) applied to resolve structural ambiguities?

Answer:

SC-XRD protocols include:

Crystallization : Slow vapor diffusion of dichloromethane/heptane yields diffraction-quality crystals .

Data Collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K .

Refinement : SHELXL-2018 refines structures with anisotropic displacement parameters, resolving disorder in the ethoxyphenyl group .

Validation : PLATON checks for twinning and voids; R-factor < 0.05 ensures accuracy .

Advanced: How can molecular docking predict biological targets for this compound?

Answer:

Docking workflows involve:

Target Selection : Prioritize kinases (e.g., JAK2) or inflammatory enzymes (COX-2) based on structural analogs .

Ligand Preparation : Optimize the compound’s 3D conformation using OpenBabel and assign Gasteiger charges .

Receptor Grid Generation : Define active sites in AutoDock Vina using co-crystallized ligands (e.g., ATP for kinases) .

Pose Scoring : Analyze binding affinities (ΔG < −8 kcal/mol) and hydrogen bonds with key residues (e.g., pyrazole-furan interactions with Ser530 in COX-2) .

Advanced: How are structure-activity relationship (SAR) studies designed for analogs of this compound?

Answer:

SAR strategies include:

- Core Modifications : Replace the thiazole with triazole or oxadiazole to assess heterocycle impact on bioactivity .

- Substituent Variation : Synthesize analogs with halogens (F, Cl) or electron-withdrawing groups (NO2) on the ethoxyphenyl ring to evaluate electronic effects .

- Pharmacophore Mapping : Overlay analogs in PyMOL to identify critical hydrogen-bond donors/acceptors .

- In Vitro Assays : Test analogs against cancer cell lines (e.g., MCF-7) with IC50 values correlated to LogP and polar surface area .

Advanced: How to resolve contradictions in solubility and stability data?

Answer:

Contradictions arise from solvent polarity and pH effects. Mitigation strategies:

- Solubility Profiling : Use shake-flask method in buffers (pH 1.2–7.4) and logS calculation with ACD/Labs .

- Stability Studies : Conduct HPLC-UV accelerated degradation tests (40°C/75% RH) to identify hydrolysis-prone sites (e.g., ethoxy group) .

- Co-solvent Screening : Polyethylene glycol 400 enhances aqueous solubility without altering stability .

Advanced: What in silico tools predict ADMET properties?

Answer:

- ADMET Prediction : SwissADME estimates bioavailability (Lipinski’s rule compliance) and blood-brain barrier penetration .

- CYP450 Inhibition : Schrödinger’s QikProp flags interactions with CYP3A4 (critical for drug-drug interactions) .

- Toxicity Profiling : ProTox-II predicts hepatotoxicity risks based on structural alerts (e.g., furan ring) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.